molecular formula C8H8O4 B6242626 1-methyl 4-prop-2-yn-1-yl (2E)-but-2-enedioate CAS No. 1629130-18-2

1-methyl 4-prop-2-yn-1-yl (2E)-but-2-enedioate

Cat. No.: B6242626
CAS No.: 1629130-18-2
M. Wt: 168.1
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Description

1-methyl 4-prop-2-yn-1-yl (2E)-but-2-enedioate is an organic compound with a unique structure that combines an alkyne group, an ester group, and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl 4-prop-2-yn-1-yl (2E)-but-2-enedioate can be synthesized through several methods. One common approach involves the esterification of 1-methyl 4-prop-2-yn-1-yl alcohol with (2E)-but-2-enedioic acid. This reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound might involve continuous flow processes to enhance efficiency and yield. Catalysts such as immobilized acids on solid supports can be used to facilitate the reaction, and the process can be optimized for large-scale production by controlling temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-methyl 4-prop-2-yn-1-yl (2E)-but-2-enedioate undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using reagents like potassium permanganate or osmium tetroxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The alkyne group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

    Substitution: Sodium amide (NaNH2) in liquid ammonia for nucleophilic substitution.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted alkynes.

Scientific Research Applications

1-methyl 4-prop-2-yn-1-yl (2E)-but-2-enedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and materials with specific properties due to its unique structural features.

Mechanism of Action

The mechanism by which 1-methyl 4-prop-2-yn-1-yl (2E)-but-2-enedioate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The conjugated diene system can participate in electron transfer reactions, influencing redox processes within cells.

Comparison with Similar Compounds

1-methyl 4-prop-2-yn-1-yl (2E)-but-2-enedioate can be compared with other compounds that have similar structural features:

    1-methyl 4-prop-2-yn-1-yl benzene: Lacks the ester and diene functionalities, making it less versatile in chemical reactions.

    methyl 4-prop-2-yn-1-yl benzoate: Contains a benzene ring instead of a conjugated diene, affecting its reactivity and applications.

    1-methyl 4-prop-2-yn-1-yl (2E)-but-2-enedioic acid: The acid form of the compound, which has different solubility and reactivity properties.

Properties

CAS No.

1629130-18-2

Molecular Formula

C8H8O4

Molecular Weight

168.1

Purity

95

Origin of Product

United States

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